Oral Bioavailability: Selatinib Achieves 187% of Lapatinib's Systemic Exposure
Selatinib demonstrates an oral bioavailability that is 187% of that of lapatinib, indicating significantly greater systemic drug exposure following oral administration. This quantifiable advantage is supported by human pharmacokinetic data showing >2-fold higher plasma exposure of active drug (selatinib plus its lapatinib metabolite) compared to an equivalent dose of lapatinib [1][2].
| Evidence Dimension | Relative Oral Bioavailability |
|---|---|
| Target Compound Data | 187% |
| Comparator Or Baseline | Lapatinib (100% baseline) |
| Quantified Difference | 87% higher |
| Conditions | Human pharmacokinetic study (crossover design) and referenced animal PK studies |
Why This Matters
Higher bioavailability translates to lower required doses or improved therapeutic index, directly impacting clinical trial design, formulation development, and potential therapeutic success.
- [1] IUPHAR/BPS Guide to Pharmacology. Selatinib Ligand Page. Ligand ID: 9919. View Source
- [2] Wang MN, Kuang Y, Gong LY, et al. First-in-human, phase I single-ascending-dose study of the safety, pharmacokinetics, and relative bioavailability of selatinib, a dual EGFR-ErbB2 inhibitor in healthy subjects. Invest New Drugs. 2020;38(6):1826-1835. PMID: 32535812. View Source
